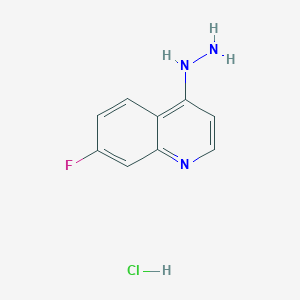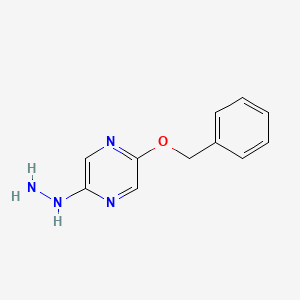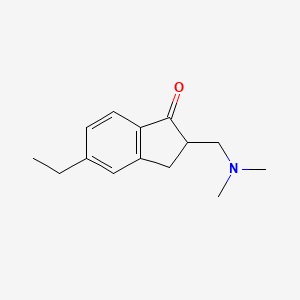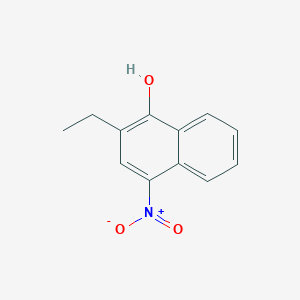
4-(Indolin-2-ylmethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Indolin-2-ylmethyl)morpholine is a compound that features both an indoline and a morpholine moiety Indoline is a bicyclic structure containing a benzene ring fused to a pyrrole ring, while morpholine is a six-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Indolin-2-ylmethyl)morpholine typically involves the reaction of indoline derivatives with morpholine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the indoline, followed by nucleophilic substitution with morpholine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Indolin-2-ylmethyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert the indoline moiety to indoline derivatives with different oxidation states.
Substitution: Both the indoline and morpholine moieties can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety may yield indole derivatives, while substitution reactions can introduce various functional groups onto the morpholine or indoline rings.
Scientific Research Applications
4-(Indolin-2-ylmethyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Indolin-2-ylmethyl)morpholine involves its interaction with specific molecular targets. The indoline moiety can interact with various enzymes and receptors, potentially modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Morpholine derivatives: Compounds containing the morpholine ring, such as morpholine itself and its various substituted derivatives.
Uniqueness
4-(Indolin-2-ylmethyl)morpholine is unique due to the combination of the indoline and morpholine moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to compounds containing only one of these moieties.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-(2,3-dihydro-1H-indol-2-ylmethyl)morpholine |
InChI |
InChI=1S/C13H18N2O/c1-2-4-13-11(3-1)9-12(14-13)10-15-5-7-16-8-6-15/h1-4,12,14H,5-10H2 |
InChI Key |
WZAOQCGQWSZHKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-ethyl-](/img/structure/B11888051.png)


![6'-Methyl-[2,4'-bipyridine]-2'-carboxylic acid](/img/structure/B11888073.png)
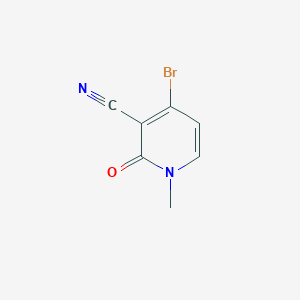

![8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11888087.png)
